molecular formula C8H17NO B8467878 2-(3,3-Dimethylpyrrolidin-1-yl)ethanol

2-(3,3-Dimethylpyrrolidin-1-yl)ethanol

Cat. No.: B8467878
M. Wt: 143.23 g/mol
InChI Key: HDLNEROVBQEYQH-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-1-yl)ethanol is a pyrrolidine-derived ethanolamine featuring a dimethyl-substituted pyrrolidine ring linked to an ethanol group. Its synthesis likely involves condensation reactions of pyrrolidine derivatives with ethanol-containing precursors, as seen in similar procedures .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine

  • Molecular Formula: C₈H₁₈N₂ (vs. C₈H₁₇NO for the ethanol derivative)
  • Key Difference : Replacement of the hydroxyl (-OH) group with an amine (-NH₂).
  • It is reported with 95% purity and used in pharmaceutical intermediates .

(b) 2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₅NO₂·HCl
  • Key Difference: Ethanol group replaced by a carboxylic acid (-COOH).
  • Implications : The carboxylic acid enhances hydrophilicity and introduces pH-dependent ionization, making it suitable for salt formation (e.g., hydrochloride salts) and improving bioavailability .

Substituent Position and Ring Modifications

(a) 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

  • Key Difference : Pyrrolidin-2-yl substitution (vs. 1-yl in the target compound).
  • This compound (CAS 1781801-12-4) is utilized in specialty chemical synthesis .

(b) Diethylaminoethanol (DEAE)

  • Molecular Formula: C₆H₁₅NO
  • Key Difference: Pyrrolidine ring replaced by a diethylamino group (-N(C₂H₅)₂).
  • Implications : DEAE (CAS 100-37-8) is a liquid with a weak ammonia odor, widely used in surfactants and corrosion inhibitors. Its simpler structure lacks the rigidity of pyrrolidine, reducing steric constraints but increasing volatility .

(c) 1-(3-Pyridyl)ethanol

  • Molecular Formula: C₇H₉NO
  • Key Difference : Aromatic pyridine ring replaces the aliphatic pyrrolidine.
  • This compound (CAS 4754-27-2) is an irritant and requires inert storage conditions .

Physicochemical and Application Comparison

Compound Name Molecular Formula Key Functional Group Key Properties Applications References
2-(3,3-Dimethylpyrrolidin-1-yl)ethanol C₈H₁₇NO -OH Hydrophilic, rigid pyrrolidine ring Pharmaceuticals, surfactants
DEAE C₆H₁₅NO -N(C₂H₅)₂ Volatile liquid, weak base Surfactants, corrosion inhibitors
1-(3-Pyridyl)ethanol C₇H₉NO Pyridine + -OH Aromatic, irritant Organic synthesis, catalysts
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine C₈H₁₈N₂ -NH₂ High basicity, hydrogen bonding Pharmaceutical intermediates

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-1-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)3-4-9(7-8)5-6-10/h10H,3-7H2,1-2H3

InChI Key

HDLNEROVBQEYQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized as described in Intermediate 21 using 2,2-dimethylsuccinic acid and 2-aminoethanol as starting materials. 1H NMR (CDCl3): δ 3.55 (t, 2H), 3.35 (br s, 1H), 2.60 (m, 4H), 2.33 (s, 2H), 1.55 (t, 2H), 1.43 (s, 6H).
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